Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate

Vue d'ensemble

Description

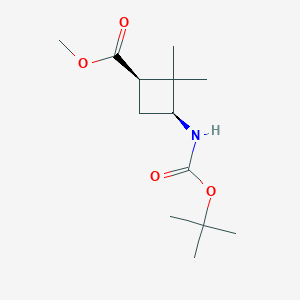

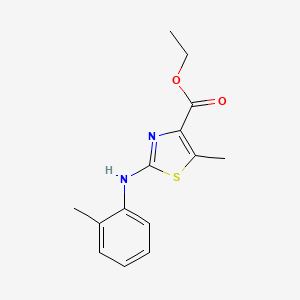

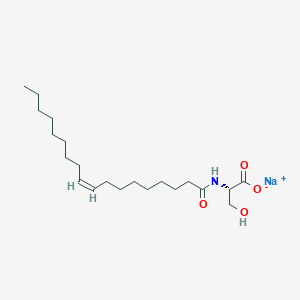

“Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It contains a total of 35 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .

Molecular Structure Analysis

The molecular structure of “Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate” includes a four-membered cyclobutane ring, an ester group (aliphatic), and a (thio-) carbamate group (aliphatic) . The compound also contains 2 double bonds and 5 rotatable bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate” are not fully detailed in the retrieved data. The compound’s molecular formula is C11H19NO4 , and it contains several functional groups that could influence its properties, including an ester and a carbamate .Applications De Recherche Scientifique

Synthesis and Conformational Studies

Conformationally Constrained Amino Acids : A study highlighted the synthesis of Boc-protected 5,5-dimethylproline methyl ester, demonstrating its utility in forming predominantly cis peptide bond isomers when incorporated into peptides. This property is crucial for the development of peptides with specific structural features (Magaard et al., 1993).

Incorporation into Small Peptides : Another research developed mild conditions for the synthesis of N-Boc-protected derivatives from methyl 2-chloro-2-cyclopropylideneacetate, leading to the generation of β-amino acids and their successful incorporation into small peptides, demonstrating the compound's versatility in peptide chemistry (Meijere et al., 2010).

Physical-Chemical Properties and Molecular Structure

Hydrogen-Bonding Pattern Studies : Research on the hydrogen-bonding patterns of related δ-keto acids revealed insights into the solid-state organization, providing valuable information for understanding the molecular structure and interactions of cyclic β-amino acids (Coté et al., 1997).

Vibrational Circular Dichroism : The study of peptide models built from related cyclic β-amino acids using vibrational circular dichroism (VCD) combined with quantum chemical calculations offered a novel method to probe the solid-state organization and understand the conformational preferences of these molecules (Declerck et al., 2019).

Applications in Drug Discovery and Development

- Cyclobutane-derived Diamines : Exploration of cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, highlighted their potential as sterically constrained diamine building blocks for drug discovery. This research underscores the applicability of such molecules in the development of new therapeutics (Radchenko et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “cis-3-(Boc-amino)cyclohexanecarboxylic acid”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to “Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate”.

Propriétés

IUPAC Name |

methyl (1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-8(10(15)17-6)13(9,4)5/h8-9H,7H2,1-6H3,(H,14,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQWLUCKINFTPX-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)

![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)

![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)

![{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1459490.png)